molecular formula C21H25ClN4O6 B8167627 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(piperidin-4-ylmethyl)acetamide hydrochloride

2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(piperidin-4-ylmethyl)acetamide hydrochloride

Cat. No.: B8167627
M. Wt: 464.9 g/mol
InChI Key: MXUNZUVDBUETOM-UHFFFAOYSA-N
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Description

The compound 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(piperidin-4-ylmethyl)acetamide hydrochloride features a complex structure with multiple functional domains:

  • A 2,6-dioxopiperidin-3-yl group linked to a 1,3-dioxoisoindolin-4-yl core.
  • An ether linkage bridging the isoindoline-dione ring and an acetamide group.
  • A piperidin-4-ylmethyl substituent on the acetamide nitrogen, forming a hydrochloride salt.

This structural framework is characteristic of cereblon (CRBN)-binding molecules, which are often employed in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-(piperidin-4-ylmethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6.ClH/c26-16-5-4-14(19(28)24-16)25-20(29)13-2-1-3-15(18(13)21(25)30)31-11-17(27)23-10-12-6-8-22-9-7-12;/h1-3,12,14,22H,4-11H2,(H,23,27)(H,24,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUNZUVDBUETOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCC4CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Acetamide Substituent

Piperidine Derivatives
  • N-(2-(Piperidin-4-yl)ethyl) Analog (C₂₂H₂₆N₄O₆, MW 442.48):
    This analog replaces the piperidin-4-ylmethyl group with a 2-(piperidin-4-yl)ethyl chain. The longer alkyl spacer may alter binding kinetics or cell permeability due to increased hydrophobicity .
  • Piperidin-4-yl vs. Azide-Functionalized Chains: Compounds like N-(14-Amino-3,6,9,12-tetraoxatetradecyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride incorporate polyethylene glycol (PEG)-like chains with terminal azides. These modifications are designed for conjugation in prodrug strategies or to enhance solubility, contrasting with the target compound’s direct piperidine interaction .
Halogenated Acetamides
  • 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide :
    Substitution of the piperidinylmethyl group with chlorine reduces basicity and may limit cellular uptake due to decreased solubility. However, the electronegative chlorine could enhance electrophilic interactions in certain binding pockets .

Core Structure Variations

Isoindoline-Dione Modifications
  • 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione Hydrochloride (C₁₄H₁₃N₃O₄·xHCl): Lacks the ether and acetamide groups, resulting in a simpler structure with reduced molecular weight (287.27 free base). This simplification may limit its utility in PROTAC designs but could improve metabolic stability .
  • 3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)propanamide Hydrochloride (C₁₆H₁₉ClN₄O₄): Replaces the ether linkage with a 3-aminopropanamide chain, introducing a secondary amine. This modification could affect hydrogen-bonding patterns and proteasomal recruitment efficiency .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Substituent Solubility (HCl Salt) Bioactivity Notes
Target Compound C₂₃H₂₇ClN₄O₆ 503.94 Piperidin-4-ylmethyl High Enhanced CRBN binding
N-(2-(Piperidin-4-yl)ethyl) Analog C₂₂H₂₆N₄O₆ 442.48 2-(Piperidin-4-yl)ethyl Moderate Potential prolonged half-life
2-Chloro Analog C₁₇H₁₄ClN₃O₅ 375.77 Chloroacetamide Low Electrophilic interactions
PEG-Azide Derivative C₃₀H₄₄N₈O₁₀ 676.73 14-Amino-3,6,9,12-tetraoxatetradecyl High Prodrug/conjugation utility

NMR and Structural Analysis

Evidence from NMR studies (e.g., Figure 6 in ) highlights conserved chemical environments in the isoindoline-dione and dioxopiperidine regions. However, substituents like the piperidin-4-ylmethyl group induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), suggesting localized electronic effects that may influence target engagement .

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